4-amino-N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide is a complex organic compound that features a unique combination of functional groups. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-amino-2,6-dichloropyridine with 2,4-dichlorophenoxybutanoic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-amino-2,6-dichloropyridine: Shares the amino and dichlorophenyl groups but lacks the oxadiazole ring.
2,4-dichlorophenoxybutanoic acid: Contains the dichlorophenyl and butanoic acid groups but lacks the amino and oxadiazole functionalities.
Uniqueness
What sets 4-amino-N’-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-1,2,5-oxadiazole-3-carboximidamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H13Cl2N5O4 |
---|---|
Molecular Weight |
374.18 g/mol |
IUPAC Name |
[(Z)-[amino-(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino] 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C13H13Cl2N5O4/c14-7-3-4-9(8(15)6-7)22-5-1-2-10(21)23-19-12(16)11-13(17)20-24-18-11/h3-4,6H,1-2,5H2,(H2,16,19)(H2,17,20) |
InChI Key |
NRQHTIIXUYQVCB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O/N=C(/C2=NON=C2N)\N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)ON=C(C2=NON=C2N)N |
Origin of Product |
United States |
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